molecular formula C11H20N2O B12829748 N,N-Diallyl-2-amino-3-methylbutanamide

N,N-Diallyl-2-amino-3-methylbutanamide

Cat. No.: B12829748
M. Wt: 196.29 g/mol
InChI Key: FSHNYEFUSFUQPW-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-amino-3-methylbutanamide is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group on the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-2-amino-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then diallylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including distillation or recrystallization to obtain high-purity product

    Quality control: Analytical techniques such as HPLC or GC-MS to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkyl halides

Major Products Formed

    Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid

    Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor binding: Interacting with cellular receptors to trigger specific biological responses

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diallyl-2-amino-3-methylbutanoic acid
  • N,N-Diallyl-2-amino-3-methylbutylamine
  • N,N-Diallyl-2-amino-3-methylbutanol

Uniqueness

N,N-Diallyl-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the presence of two allyl groups and a methyl group on the butanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide

InChI

InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3

InChI Key

FSHNYEFUSFUQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC=C)CC=C)N

Origin of Product

United States

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